molecular formula C8H6N4 B15233583 3-Methyl-1H-pyrazolo[4,3-B]pyridine-5-carbonitrile

3-Methyl-1H-pyrazolo[4,3-B]pyridine-5-carbonitrile

Cat. No.: B15233583
M. Wt: 158.16 g/mol
InChI Key: BVYLOSFLMKRIJV-UHFFFAOYSA-N
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Description

3-Methyl-1H-pyrazolo[4,3-B]pyridine-5-carbonitrile is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. The presence of a nitrile group at the 5-position and a methyl group at the 3-position further defines its structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1H-pyrazolo[4,3-B]pyridine-5-carbonitrile typically involves the reaction of 5-aminopyrazole with diethyl ethoxymethylenemalonate. This reaction proceeds through a cyclization process to form the pyrazolopyridine core . Another method involves the refluxing of a mixture of pyrazole and a 1,3-dicarbonyl compound in 1,4-dioxane, followed by the addition of phosphorus oxychloride .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of catalytic systems, such as AC-SO3H, has been investigated to enhance the efficiency of the synthesis . These methods are designed to be cost-effective and environmentally friendly, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1H-pyrazolo[4,3-B]pyridine-5-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out to modify the nitrile group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced derivatives. Substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity .

Mechanism of Action

The mechanism of action of 3-Methyl-1H-pyrazolo[4,3-B]pyridine-5-carbonitrile involves its interaction with specific molecular targets. For instance, as a TRK inhibitor, it binds to the kinase domain of the receptor, preventing its activation and subsequent signal transduction pathways. This inhibition leads to the suppression of cancer cell proliferation and induces apoptosis . The compound’s ability to interact with other enzymes and receptors further expands its potential therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-1H-pyrazolo[4,3-B]pyridine-5-carbonitrile stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to inhibit TRKs with high selectivity and potency makes it a promising candidate for anticancer drug development . Additionally, its versatility in undergoing various chemical reactions allows for the synthesis of a wide range of derivatives, further enhancing its applicability in different fields .

Properties

Molecular Formula

C8H6N4

Molecular Weight

158.16 g/mol

IUPAC Name

3-methyl-2H-pyrazolo[4,3-b]pyridine-5-carbonitrile

InChI

InChI=1S/C8H6N4/c1-5-8-7(12-11-5)3-2-6(4-9)10-8/h2-3H,1H3,(H,11,12)

InChI Key

BVYLOSFLMKRIJV-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NN1)C=CC(=N2)C#N

Origin of Product

United States

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